molecular formula C9H14N2O B117351 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one CAS No. 149675-45-6

5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one

Cat. No. B117351
M. Wt: 166.22 g/mol
InChI Key: WAEJWQUDYGVHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one, also known as PPI or Propidium Iodide, is a fluorescent dye commonly used in scientific research for staining DNA. PPI is a small organic molecule that binds to DNA with high affinity and specificity, making it a useful tool for a variety of applications.

Mechanism Of Action

5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one binds to DNA by intercalating between the base pairs, causing a significant increase in fluorescence. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is membrane-impermeable and cannot penetrate the cell membrane of viable cells, making it useful for distinguishing between live and dead cells. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is also a substrate for P-glycoprotein, a drug efflux pump that can pump 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one out of cells, reducing its fluorescent signal.

Biochemical And Physiological Effects

5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is not known to have any significant biochemical or physiological effects on cells or organisms. However, it is important to note that 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is a DNA intercalating agent and can potentially cause mutations or DNA damage if used improperly.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is its high specificity and affinity for DNA, making it a useful tool for a variety of applications. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to the use of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one can potentially cause DNA damage if used improperly, and its fluorescent signal can be affected by the presence of P-glycoprotein in cells. Additionally, 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is not suitable for use in live cells, as it cannot penetrate the cell membrane.

Future Directions

There are many potential future directions for research involving 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one. One area of interest is the development of new fluorescent dyes with higher specificity and sensitivity for DNA. Another area of interest is the development of new methods for staining DNA in live cells, which would allow for more dynamic and real-time analysis of cellular processes. Additionally, there is potential for the use of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one in clinical applications, such as cancer diagnosis and treatment. Overall, 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is a valuable tool for scientific research, and its potential for future applications is vast.

Synthesis Methods

The synthesis of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one involves the reaction of propylene oxide with imidazole in the presence of an acid catalyst to form 2-propyl-4,5-dihydro-1H-imidazole. This intermediate is then reacted with acetone to form 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is widely used in scientific research for staining DNA in a variety of applications, including flow cytometry, microscopy, and cell sorting. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is commonly used to distinguish between live and dead cells, as it cannot penetrate the cell membrane of viable cells. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is also used to measure DNA content in cells, making it useful for cell cycle analysis and determining the ploidy of cells.

properties

CAS RN

149675-45-6

Product Name

5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-propan-2-ylidene-2-propyl-1H-imidazol-5-one

InChI

InChI=1S/C9H14N2O/c1-4-5-7-10-8(6(2)3)9(12)11-7/h4-5H2,1-3H3,(H,10,11,12)

InChI Key

WAEJWQUDYGVHDX-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=NC(=O)C(=C(C)C)N1

SMILES

CCCC1=NC(=C(C)C)C(=O)N1

Canonical SMILES

CCCC1=NC(=O)C(=C(C)C)N1

synonyms

4H-Imidazol-4-one,1,5-dihydro-5-(1-methylethylidene)-2-propyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.